6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride
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Overview
Description
(Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many biologically active molecules. The presence of chloro, hydroxy, and methoxy substituents further enhances its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a benzodioxole derivative, followed by the introduction of hydroxy and methoxy groups through selective functionalization reactions. The final step often involves the formation of the carbonimidoyl chloride moiety under controlled conditions, such as the use of thionyl chloride or oxalyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonimidoyl chloride moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring compounds makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the hydroxy group may participate in hydrogen bonding, while the chloro group may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Known for its use in peptide synthesis as a protecting group for amines.
Zinc chloride: An inorganic compound with diverse applications in chemical synthesis and industry.
Chlorine: A halogen element used in various chemical reactions and industrial processes.
Uniqueness
(Z)-6-CHLORO-N-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is unique due to its combination of functional groups and structural features. The presence of both chloro and hydroxy groups on the benzodioxole core allows for versatile reactivity and potential applications in multiple scientific fields. Its ability to undergo various chemical transformations and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H9Cl2NO5 |
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Molecular Weight |
294.08 g/mol |
IUPAC Name |
(5Z)-6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride |
InChI |
InChI=1S/C10H9Cl2NO5/c1-15-6-4(10(12)13-14)5(11)7(16-2)9-8(6)17-3-18-9/h14H,3H2,1-2H3/b13-10- |
InChI Key |
PZZSICSLBNFUJG-RAXLEYEMSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)/C(=N/O)/Cl |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C(=NO)Cl |
Origin of Product |
United States |
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